molecular formula C12H18O2S B14462922 2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)- CAS No. 71899-73-5

2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-

Cat. No.: B14462922
CAS No.: 71899-73-5
M. Wt: 226.34 g/mol
InChI Key: KJKODYVDGQSJEV-IUODEOHRSA-N
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Description

2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a secondary carbon atom, which is further substituted with a methyl group and a sulfinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanol with a sulfinylating agent such as ®-(4-methylphenyl)sulfinyl chloride under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanal.

    Reduction: Formation of 3-methyl-1-[®-(4-methylphenyl)thio]-2-butanol.

    Substitution: Formation of 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-2-chlorobutane.

Scientific Research Applications

2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group and a methyl group but lacking the sulfinyl group.

    2-Butanol: A simpler secondary alcohol without the additional methyl and sulfinyl substitutions.

    4-Methylphenylsulfinyl derivatives: Compounds with similar sulfinyl groups but different alkyl chain structures.

Uniqueness

2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is unique due to the presence of both a chiral center and a sulfinyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

71899-73-5

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

(2S)-3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-ol

InChI

InChI=1S/C12H18O2S/c1-9(2)12(13)8-15(14)11-6-4-10(3)5-7-11/h4-7,9,12-13H,8H2,1-3H3/t12-,15-/m1/s1

InChI Key

KJKODYVDGQSJEV-IUODEOHRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C[C@H](C(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(C(C)C)O

Origin of Product

United States

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